2,6-Dimethylanilin-d6

Übersicht

Beschreibung

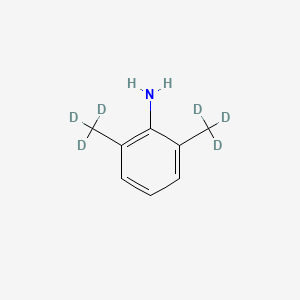

2,6-Dimethylaniline-d6, also known as 2,6-xylidine-d6, is a deuterated form of 2,6-dimethylaniline. It is an aromatic primary amine with two methyl groups substituted at the 2- and 6-positions on the benzene ring. This compound is often used as a starting material in the synthesis of various pharmaceuticals, pesticides, dyes, and other industrial chemicals .

Wissenschaftliche Forschungsanwendungen

Overview

2,6-Dimethylaniline-d6 is a deuterated derivative of 2,6-dimethylaniline, a compound widely used in various industrial applications. The introduction of deuterium (d6) enhances its utility in research, particularly in studies involving isotopic labeling. This article explores the scientific research applications of 2,6-dimethylaniline-d6, highlighting its role in chemical synthesis, analytical chemistry, and toxicological studies.

Chemical Synthesis

Intermediate in Organic Synthesis

2,6-Dimethylaniline-d6 serves as an important intermediate in the synthesis of various organic compounds. For instance, it can be utilized to produce bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) through reactions with 1-naphthaldehyde. This compound further reacts with maleic anhydride to yield bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN), which has applications in polymer chemistry and materials science .

Formation of Rhodium Complexes

The compound can also react with n-butyllithium to form lithium 2,6-dimethylanilide. This lithium derivative is crucial for synthesizing various rhodium(II) anilide complexes, which are used in catalysis and organic transformations .

Analytical Chemistry

Isotopic Labeling for Mass Spectrometry

The deuterated form of 2,6-dimethylaniline is particularly valuable in mass spectrometry. The presence of deuterium allows for enhanced resolution and specificity in detecting and quantifying compounds in complex mixtures. It aids in understanding metabolic pathways and the fate of drugs within biological systems .

Toxicological Studies

In toxicological research, 2,6-dimethylaniline-d6 is employed to trace the metabolism of related compounds. Studies have shown that it can act as a metabolite for anesthetics like lidocaine. Understanding its metabolic pathways helps assess the safety and efficacy of pharmaceutical agents .

Toxicological Insights

Carcinogenic Potential

Research indicates that 2,6-dimethylaniline exhibits carcinogenic properties in animal models. Long-term studies have demonstrated significant increases in tumor incidences among rats exposed to this compound. Such findings underscore the importance of using isotopically labeled compounds like 2,6-dimethylaniline-d6 to study the mechanisms of toxicity without introducing confounding variables associated with non-labeled compounds .

Case Study 1: Metabolic Activation

A study investigated the metabolic activation of 2,6-xylidine (a related compound) in rats. It was found that deuterated analogs could provide insights into how structural variations affect metabolism and toxicity. The results indicated that deuterated compounds might exhibit different metabolic pathways compared to their non-deuterated counterparts .

Case Study 2: Environmental Degradation

Another study focused on the degradation kinetics of 2,6-dimethylaniline by hydroxyl radicals using Fenton's reaction. The use of deuterated forms allowed researchers to track reaction intermediates more effectively and understand environmental persistence and degradation pathways .

Summary Table: Applications of 2,6-Dimethylaniline-d6

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for producing complex organic molecules like BADN and BMDN |

| Catalysis | Formation of rhodium(II) anilide complexes for catalytic applications |

| Analytical Chemistry | Enhances mass spectrometry analysis through isotopic labeling |

| Toxicology | Investigates metabolic pathways and carcinogenic potential |

| Environmental Science | Studies degradation kinetics and environmental impact |

Wirkmechanismus

Target of Action

2,6-Dimethylaniline-d6, also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2-, 6- positions on the benzene ring . It is a key starting material and a significant derivative of many anesthetics like Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and other drugs like the anti-anginal drug Ranolazine and the anti-diarrheal drug Lidamidine . Therefore, the primary targets of 2,6-Dimethylaniline-d6 are likely to be the same as these drugs, which include voltage-gated sodium channels for local anesthetics .

Mode of Action

For instance, local anesthetics like Lidocaine work by blocking sodium channels in the nerve cells, preventing the generation and conduction of nerve impulses, thereby causing a temporary loss of sensation .

Biochemical Pathways

It is known to be a key metabolite of lidocaine and xylazine Therefore, it might be involved in the metabolic pathways of these drugs

Pharmacokinetics

A study has developed a reverse-phase ultra-performance liquid chromatographic (uplc) method to detect and quantify the impurities of 2,6-dimethylaniline-d6 at lower levels . This could potentially be used to study the pharmacokinetics of 2,6-Dimethylaniline-d6 in the future.

Result of Action

It is known to be a possible human carcinogen Therefore, exposure to 2,6-Dimethylaniline-d6 could potentially lead to carcinogenic effects

Biochemische Analyse

Biochemical Properties

2,6-Dimethylaniline-d6 is involved in the metabolism pathway of lidocaine, a local anesthetic . It is a key metabolite of lidocaine and xylazine

Cellular Effects

It is known that it is a key starting material in the synthesis of anesthetics and other drugs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the metabolism pathway of lidocaine , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

2,6-Dimethylaniline-d6 is involved in the lidocaine metabolism pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylaniline-d6 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of 2,6-Dimethylaniline-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of deuterium gas .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylaniline-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Nitro compounds, quinones.

Reduction: Amines, reduced derivatives.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethylaniline-d6 is similar to other dimethylaniline derivatives, such as:

- 2,4-Dimethylaniline

- 3,5-Dimethylaniline

- 2,5-Dimethylaniline

Uniqueness: The uniqueness of 2,6-Dimethylaniline-d6 lies in its deuterated form, which makes it valuable for isotopic labeling studies. This allows researchers to trace the metabolic pathways and study the effects of isotopic substitution on chemical reactions and biological processes .

Biologische Aktivität

2,6-Dimethylaniline-d6 (also known as 2,6-xylidine-d6) is a deuterated derivative of 2,6-dimethylaniline, an aromatic amine widely used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. This article explores its biological activity, including metabolism, toxicity, mutagenicity, and potential carcinogenic effects.

- Chemical Formula : C₈H₁₁N (d6 variant includes deuterium)

- CAS Number : 919785-81-2

- Molecular Weight : 135.23 g/mol

Metabolism and Biotransformation

2,6-Dimethylaniline-d6 undergoes biotransformation in humans and animals, primarily through metabolic pathways associated with local anesthetics like lidocaine. Key findings include:

- Absorption : Studies in male Wistar rats indicate rapid absorption of 2,6-dimethylaniline from the intestine, with a half-time of approximately 14.4 minutes after administration .

- Metabolites : Major urinary metabolites identified include 4-hydroxy-2,6-dimethylaniline and 3-methyl-2-aminobenzoic acid. The unchanged compound is detectable only after acidic hydrolysis of urine .

Toxicological Effects

The toxicological profile of 2,6-dimethylaniline-d6 has been evaluated through various studies:

- Hematological Effects : In animal models, exposure to high doses (up to 10,000 ppm) resulted in significant weight retardation and anemia . Decreased body weight and liver enlargement were also observed in Fischer 344 rats administered daily doses of up to 310 mg/kg for extended periods .

| Study Type | Dose | Observed Effects |

|---|---|---|

| Rats (Osborne-Mendel) | 10,000 ppm | Weight retardation, anemia |

| Rats (Fischer 344) | 310 mg/kg/day | Liver enlargement, decreased body weight |

- Methemoglobinemia : Aromatic amines like 2,6-dimethylaniline can induce methemoglobinemia. In studies involving cats and rats, methemoglobin levels were significantly elevated following administration .

Mutagenicity and Carcinogenic Potential

Research on the mutagenic potential of 2,6-dimethylaniline-d6 has yielded varied results:

- Ames Test : The compound was not found to be mutagenic in the Ames test with or without metabolic activation from Aroclor-induced rat liver . However, it did induce mutations in mouse lymphoma cells and caused sister chromatid exchanges in Chinese hamster ovary cells .

- Carcinogenic Classification : The International Agency for Research on Cancer (IARC) classifies 2,6-dimethylaniline as a possible human carcinogen (Group 2B), indicating that while there is some evidence of carcinogenicity in animals, definitive evidence in humans is lacking .

Case Studies

Several case studies highlight the biological activity and potential health impacts of exposure to 2,6-dimethylaniline:

- Occupational Exposure : Workers exposed to this compound during its use in dye production reported elevated levels of hemoglobin adducts, suggesting significant metabolic conversion to reactive intermediates .

- Clinical Observations : Patients receiving lidocaine treatment exhibited increased levels of N-hydroxy-2,6-dimethylaniline metabolites in their urine . This underscores the compound's relevance in clinical settings.

Eigenschaften

IUPAC Name |

2,6-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661935 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-81-2 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.